N-(3,5-difluorophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide
Overview
Description
N-(3,5-difluorophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is a synthetic organic compound characterized by the presence of fluorine atoms on its phenyl and benzoyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorobenzoyl Group: The 4-fluorobenzoyl group is introduced via an acylation reaction using 4-fluorobenzoyl chloride and a suitable base.
Attachment of the Difluorophenyl Group: The 3,5-difluorophenyl group is attached through a nucleophilic substitution reaction, often using a difluorophenyl halide and a nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluorophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorine atoms on the phenyl and benzoyl rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3,5-difluorophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes involving fluorinated compounds.
Industry: Used in the development of materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of N-(3,5-difluorophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, leading to its desired effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-difluorophenyl)-1-(4-chlorobenzoyl)-3-piperidinecarboxamide
- N-(3,5-difluorophenyl)-1-(4-methylbenzoyl)-3-piperidinecarboxamide
- N-(3,5-difluorophenyl)-1-(4-nitrobenzoyl)-3-piperidinecarboxamide
Uniqueness
N-(3,5-difluorophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These properties include increased metabolic stability, enhanced lipophilicity, and improved binding interactions with biological targets.
Properties
IUPAC Name |
N-(3,5-difluorophenyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c20-14-5-3-12(4-6-14)19(26)24-7-1-2-13(11-24)18(25)23-17-9-15(21)8-16(22)10-17/h3-6,8-10,13H,1-2,7,11H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAVWIHLGWORDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=CC(=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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